molecular formula C11H16N2O3S B5780373 4-(Diethylsulfamoyl)benzamide

4-(Diethylsulfamoyl)benzamide

Cat. No.: B5780373
M. Wt: 256.32 g/mol
InChI Key: MVDUHDYZICQNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a benzamide group substituted with a diethylsulfamoyl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylsulfamoyl)benzamide typically involves the condensation of benzoic acid derivatives with diethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-(Diethylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and has broader applications in scientific research and industry .

Properties

IUPAC Name

4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDUHDYZICQNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(Diethylsulfamoyl)benzamide
Reactant of Route 3
4-(Diethylsulfamoyl)benzamide
Reactant of Route 4
4-(Diethylsulfamoyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(Diethylsulfamoyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(Diethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.